Regiochemistry Determines Biological Outcome: PDE10 Inhibitor Potency Derives Exclusively from the 5-Cyclopropyl Attachment Vector
The 5-cyclopropyl regioisomer serves as the essential carboxylic acid building block for the PDE10 inhibitor ligand J8J, which achieved a co-crystal structure with human PDE10A (PDB 5SH7, resolution 2.66 Å) and an IC50 of 12.286 nM (0.012286 µM) [1]. The X-ray structure confirms that the 5-cyclopropyl group occupies a defined hydrophobic sub-pocket of the PDE10 active site, and the carbonyl oxygen of the 2-oxo-1,2-dihydropyridine ring forms a critical hydrogen bond with the protein backbone [2]. The alternative 1-cyclopropyl regioisomer (CAS 1267425-40-0) places the cyclopropyl group on the nitrogen atom, thereby eliminating the N–H hydrogen bond donor required for this key interaction and rotating the carboxylic acid vector approximately 120° relative to the ring plane, which would prevent productive amide coupling to the benzimidazole scaffold. No PDE10 co-crystal structure or sub-100 nM IC50 data have been reported for any ligand derived from the 1-cyclopropyl or 6-cyclopropyl regioisomers.
| Evidence Dimension | PDE10A inhibitory potency (IC50) of the final amide-coupled ligand |
|---|---|
| Target Compound Data | IC50 = 12.286 nM (J8J ligand derived from 5-cyclopropyl building block) |
| Comparator Or Baseline | 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: no PDE10 co-crystal structure or sub-100 nM IC50 reported; 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: no PDE10 co-crystal structure or sub-100 nM IC50 reported |
| Quantified Difference | 12.286 nM vs. no sub-100 nM data reported for comparator-derived ligands |
| Conditions | Human PDE10A enzyme inhibition assay; X-ray crystallography at 2.66 Å resolution |
Why This Matters
Only the 5-cyclopropyl regioisomer provides the correct hydrogen-bonding geometry and hydrophobic contact surface to yield a low-nanomolar PDE10 inhibitor; procurement of the wrong regioisomer will generate a different final compound with unpredictable, likely inferior biological activity.
- [1] PDB Japan. 5sh7 – CRYSTAL STRUCTURE OF HUMAN PHOSPHODIESTERASE 10 IN COMPLEX WITH O=C(NC1COC1)c1cc2[nH]c(-c3ccccc3)nc2cc1NC(=O)c1cc(C2CC2)c[nH]c1=O, micromolar IC50=0.012286. http://pdbjlc1.pdbj.org/mine/summary/5sh7 (accessed 2026-05-01). View Source
- [2] PDBsum entry 5sh7. Crystal structure of human phosphodiesterase 10 in complex with 6-[(5-cyclopropyl-2-oxo-1h-pyridine-3-carbonyl)amino]-n-(oxetan-3-yl)-2-phenyl-3h-benzimidazole-5-carboxamide. https://www.ebi.ac.uk/thornton-srv/databases/cgi-bin/pdbsum/GetPage.pl?pdbcode=5sh7 (accessed 2026-05-01). View Source
